molecular formula C6H6BrN3O3 B13875879 2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 15870-76-5

2-Acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B13875879
CAS No.: 15870-76-5
M. Wt: 248.03 g/mol
InChI Key: CUSOJIRCYAUZSK-UHFFFAOYSA-N
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Description

2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione typically involves the bromination of a precursor triazine compound. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom into the triazine ring . The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively, using reagents like acetyl chloride (CH3COCl) and methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted triazine derivatives.

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione is unique due to the presence of both acetyl and bromo groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

15870-76-5

Molecular Formula

C6H6BrN3O3

Molecular Weight

248.03 g/mol

IUPAC Name

2-acetyl-6-bromo-4-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C6H6BrN3O3/c1-3(11)10-6(13)9(2)5(12)4(7)8-10/h1-2H3

InChI Key

CUSOJIRCYAUZSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)N(C(=O)C(=N1)Br)C

Origin of Product

United States

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